molecular formula C10H10F2O2 B1413036 Methyl 2,5-difluoro-3-methylphenylacetate CAS No. 1807192-43-3

Methyl 2,5-difluoro-3-methylphenylacetate

Cat. No.: B1413036
CAS No.: 1807192-43-3
M. Wt: 200.18 g/mol
InChI Key: GEZQJZLIKXXEKN-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-3-methylphenylacetate is an organic compound characterized by the presence of a methyl ester group attached to a difluoromethylated aromatic ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-difluoro-3-methylphenylacetate typically involves the esterification of 2,5-difluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoro-3-methylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include difluoromethylated alcohols, acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-difluoro-3-methylphenylacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2,5-difluoro-3-methylphenylacetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoromethylated ester with similar reactivity.

    Methyl 2,5-difluorobenzoate: A structurally related compound with two fluorine atoms on the aromatic ring.

    Methyl 3,5-difluoro-4-methylbenzoate: A compound with a similar substitution pattern on the aromatic ring.

Uniqueness: Methyl 2,5-difluoro-3-methylphenylacetate is unique due to the specific positioning of the difluoromethyl and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2,5-difluoro-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQJZLIKXXEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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